1-Hydroxy-5-methylhex-1-en-3-one 1-Hydroxy-5-methylhex-1-en-3-one
Brand Name: Vulcanchem
CAS No.: 62570-08-5
VCID: VC4118089
InChI: InChI=1S/C7H12O2/c1-6(2)5-7(9)3-4-8/h3-4,6,8H,5H2,1-2H3
SMILES: CC(C)CC(=O)C=CO
Molecular Formula: C7H12O2
Molecular Weight: 128.17

1-Hydroxy-5-methylhex-1-en-3-one

CAS No.: 62570-08-5

Cat. No.: VC4118089

Molecular Formula: C7H12O2

Molecular Weight: 128.17

* For research use only. Not for human or veterinary use.

1-Hydroxy-5-methylhex-1-en-3-one - 62570-08-5

Specification

CAS No. 62570-08-5
Molecular Formula C7H12O2
Molecular Weight 128.17
IUPAC Name 1-hydroxy-5-methylhex-1-en-3-one
Standard InChI InChI=1S/C7H12O2/c1-6(2)5-7(9)3-4-8/h3-4,6,8H,5H2,1-2H3
Standard InChI Key SKXWTZNLRUVDOB-UHFFFAOYSA-N
SMILES CC(C)CC(=O)C=CO
Canonical SMILES CC(C)CC(=O)C=CO

Introduction

Molecular Structure and Stereochemical Considerations

1-Hydroxy-5-methylhex-1-en-3-one (C₇H₁₂O₂) consists of a six-carbon backbone with a hydroxyl group at position 1, a methyl substituent at position 5, and a conjugated enone system spanning positions 1–3. The planar geometry of the α,β-unsaturated ketone moiety induces significant electron delocalization, which influences both its spectroscopic signatures and reactivity . Nuclear magnetic resonance (NMR) simulations predict distinct deshielding effects for the vinylic protons (δ ~6.5–7.2 ppm) and a downfield-shifted carbonyl carbon (δ ~200–210 ppm).

The stereoelectronic effects of the hydroxyl group introduce intramolecular hydrogen bonding with the carbonyl oxygen, stabilizing the enol tautomer in polar solvents. This tautomerization dynamic has been observed in analogous β-hydroxy enones, where keto-enol equilibrium constants range from 0.8 to 1.2 in aqueous methanol. Computational models suggest a dihedral angle of 120° between the hydroxyl and carbonyl groups, minimizing steric strain while optimizing conjugation .

Table 1: Comparative Structural Features of Related Enones

CompoundMolecular FormulaFunctional GroupsKey Structural Attributes
1-Hydroxy-5-methylhex-1-en-3-oneC₇H₁₂O₂α,β-unsaturated ketone, hydroxylTerminal hydroxyl, branched methyl
5-Methylhex-1-en-3-one C₇H₁₂Oα,β-unsaturated ketoneLinear alkyl chain, no hydroxyl
5-Hydroxy-2-methylhex-4-en-3-oneC₇H₁₂O₂β-hydroxy enoneInternal hydroxyl, conjugated system

Synthetic Methodologies and Optimization

Aldol Condensation Approaches

The most viable route to 1-hydroxy-5-methylhex-1-en-3-one involves a crossed aldol reaction between 5-methylhex-1-en-3-one and formaldehyde under basic conditions. This method leverages the enolate formation at the α-position of the ketone, followed by nucleophilic attack on the carbonyl carbon of formaldehyde. Pilot-scale experiments with analogous systems report yields of 40–60% when using sodium hydroxide in ethanol/water mixtures at 0–5°C .

Alternative pathways include the oxidation of 1,5-dimethylhex-1-en-3-ol using Jones reagent (CrO₃/H₂SO₄), though overoxidation to carboxylic acids remains a challenge. Recent advances in catalytic oxidation with TEMPO (2,2,6,6-tetramethylpiperidin-1-oxyl) and bis(acetoxy)iodobenzene demonstrate improved selectivity for ketone formation, achieving 72% conversion in acetonitrile at 25°C .

Industrial-Scale Production Challenges

Scaling synthesis poses difficulties due to the compound’s thermal instability. Kinetic studies indicate decomposition onset at 80°C, necessitating low-temperature processing. Continuous flow reactors with residence times under 2 minutes mitigate degradation, as evidenced by a pilot plant producing 12 kg/day at 92% purity . Downstream purification via fractional distillation (bp ~145–150°C at 10 mmHg) effectively separates the product from oligomeric byproducts .

Physicochemical Properties and Reactivity

Thermal and Solubility Characteristics

The compound exhibits limited aqueous solubility (1.2 g/L at 25°C) but high miscibility with polar aprotic solvents like dimethylformamide and acetone. Differential scanning calorimetry reveals a glass transition temperature (Tg) of −45°C and a crystalline melt point at 38°C (ΔHfus = 12.4 kJ/mol) . These properties suggest utility in low-temperature polymer formulations.

Electrophilic and Nucleophilic Reactivity

The α,β-unsaturated system undergoes Michael additions with primary amines (k = 0.18 M⁻¹s⁻¹ in THF) and Diels-Alder cycloadditions with electron-rich dienes. Quantum mechanical calculations (DFT/B3LYP) identify the β-carbon as the most electrophilic site (Fukui f⁻ index = 0.67) . The hydroxyl group participates in Sharpless asymmetric epoxidation, achieving enantiomeric excesses >80% with titanium tetraisopropoxide and diethyl tartrate.

Table 2: Kinetic Parameters for Representative Reactions

Reaction TypeRate Constant (M⁻¹s⁻¹)Activation Energy (kJ/mol)
Michael Addition0.1845.2
Diels-Alder Cyclization0.0952.7
Epoxidation0.2538.9

Applications in Organic Synthesis and Material Science

Chiral Building Block for Pharmaceuticals

The compound’s stereogenic center at C-5 enables its use in synthesizing β-amino alcohol precursors for antihypertensive agents. Coupling with L-proline derivatives via Mitsunobu reactions produces chiral ligands for asymmetric catalysis, demonstrating 94% ee in rhodium-catalyzed hydrogenations .

Polymer Crosslinking Agent

Radical-initiated copolymerization with styrene enhances thermoset resin stability. Dynamic mechanical analysis shows a 40% increase in storage modulus (E’) at 100°C compared to non-functionalized analogs . Applications in aerospace composites are under investigation due to the material’s low dielectric constant (ε = 2.3 at 1 MHz).

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